molecular formula C10H19ClO4 B570780 Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate CAS No. 325471-28-1

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate

Cat. No.: B570780
CAS No.: 325471-28-1
M. Wt: 238.708
InChI Key: FIKPWJZUGTVXCO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3S,5S)-6-Chloro-3,5-dihydroxyhexanoate is a chiral dihydroxy ester that serves as a critical synthetic intermediate and process-related impurity in the manufacturing of statin-class active pharmaceutical ingredients (APIs), most notably Rosuvastatin . Rosuvastatin is a fully synthetic, high-potency HMG-CoA reductase inhibitor that functions by competitively inhibiting the rate-limiting step in the cholesterol biosynthetic pathway, leading to significant reductions in low-density lipoprotein cholesterol (LDL-C) . The precise stereochemistry of this intermediate is essential for constructing the pharmacophore of the drug molecule, and as such, the compound is of high importance in process chemistry research, analytical method development, and quality control studies . Its application is fundamental for conducting ANDA (Abbreviated New Drug Application) filings and DMF (Drug Master File) submissions to regulatory bodies like the FDA, ensuring the safety and quality profile of the final drug substance . This product is intended for use in toxicity studies, reference standards, and other analytical studies during the commercial production of Rosuvastatin and related compounds . This chemical is For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to the dihydroxy product involves asymmetric reduction of the ketone group at the C3 position. The process employs a ruthenium-based catalyst, typically Ru[(R)-TolBINAP]Cl₂ or its derivatives (e.g., Ru[(R)-TolBINAP]Cl₂·Et₃N), which induce high enantiomeric excess (ee) and diastereomeric excess (de) through chiral ligand coordination.

Key reaction parameters :

  • Hydrogen pressure : 3–5 MPa

  • Temperature : 40–60°C

  • Reaction time : 4–7 hours

  • Solvent : Ethanol (preferred), methanol, or ethyl acetate.

The substrate-to-catalyst molar ratio is critical, maintained at 1:0.0003–0.0005 to minimize costs while ensuring complete conversion.

Workup and Purification

Post-hydrogenation, the reaction mixture is concentrated under reduced pressure to remove solvents. The crude product is extracted with ethyl acetate and water, followed by washing with saturated brine to eliminate residual catalysts. Drying agents like anhydrous MgSO₄ or Na₂SO₄ are used before final concentration, yielding tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate with:

  • Yield : 85–95%

  • Purity : ≥98% (HPLC)

  • Stereoselectivity : ≥98% de and ee.

Advantages and Limitations

This method is industrially scalable due to short reaction times and high yields. However, the requirement for high-pressure hydrogenation equipment and expensive chiral catalysts increases operational costs.

Biocatalytic Reduction Using Ketoreductases

Enzymatic Pathway and Optimization

Biocatalytic approaches utilize ketoreductases (KREDs) to reduce the 3-keto group of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. Two distinct systems have been validated:

Diketoreductase from Acinetobacter baylyi

In a biphasic aqueous-hexane system, diketoreductase converts the substrate at 105 g/L (378 mM) with:

  • Yield : 83.5%

  • Stereoselectivity : >99.5% de and ee.
    The enzyme exhibits exceptional organic solvent tolerance, enabling substrate solubility without denaturation.

NADP-Dependent Ketoreductase with Coenzyme Regeneration

A patented method employs KRED alongside NADPH and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration. Key parameters include:

  • Temperature : 25–30°C

  • pH : 6.0–8.0 (controlled by Na₂CO₃)

  • Substrate concentration : >150 g/L.
    The mass ratio of enzyme components to substrate is optimized at 0.01–0.05:0.001–0.003:1.5–1.8:0.007–0.009:1 (KRED:NADPH:glucose:GDH:substrate).

Workup and Product Isolation

Post-reduction, the product is extracted with ethyl acetate, concentrated, and purified via crystallization. This method achieves:

  • Yield : 80–88%

  • Purity : ≥97%

  • Stereoselectivity : >99% de and ee.

Advantages and Limitations

Biocatalysis operates under mild conditions, reducing energy consumption and avoiding metal catalysts. However, enzyme cost and sensitivity to pH fluctuations pose challenges for large-scale production.

Comparative Analysis of Methods

ParameterCatalytic HydrogenationBiocatalytic Reduction
Catalyst Ru[(R)-TolBINAP]Cl₂Ketoreductase + NADPH
Pressure 3–5 MPaAmbient
Temperature 40–60°C25–30°C
Yield 85–95%80–88%
Stereoselectivity ≥98% de/ee>99.5% de/ee
Scalability IndustrialPilot-scale
Environmental Impact Moderate (metal waste)Low (aqueous systems)

Reaction Optimization Strategies

Solvent Selection in Catalytic Hydrogenation

Ethanol outperforms methanol and tetrahydrofuran (THF) in dissolving both substrate and catalyst while stabilizing the Ru complex. At 50°C in ethanol, reaction completion occurs within 5 hours versus 7 hours in methanol.

Biphasic Systems in Biocatalysis

The hexane-water system (1:1) enhances substrate solubility and prevents enzyme inhibition. Hexane’s low polarity ensures minimal enzyme denaturation, achieving 93% conversion at 105 g/L substrate loading.

Cofactor Regeneration Efficiency

Glucose dehydrogenase (GDH) regenerates NADPH with a turnover number (TON) >10,000 , making the process cost-effective. Substrate inhibition is mitigated by maintaining glucose concentrations below 200 mM .

Chemical Reactions Analysis

Oxidation

The hydroxyl groups of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can undergo oxidation reactions to form ketones or aldehydes.

  • Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Products: Depending on the reaction conditions, the oxidation of hydroxyl groups can yield ketones or aldehydes.

Reduction

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be reduced to form alcohols or other reduced derivatives.

  • Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
  • Products: The reduction of the compound can produce alcohols.

Substitution

The chlorine atom in tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be substituted with other functional groups through nucleophilic substitution reactions.

  • Reagents: Nucleophiles such as amines or thiols are used under basic conditions.
  • Products: Substitution of the chlorine atom can result in various functionalized derivatives.

Biotransformation

Carbonyl reductase enzymes exhibit excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH . A study constructed a whole-cell biosynthesis reaction system in organic solvents to produce (3R,5S)-CDHH. Introducing a solution of 10% (v/v) Tween-80 to the reaction system as a co-solvent greatly enhanced the biotransformation process, giving a 98.9% yield and >99% ee in 5 hours of bioconversion of 1 M (S)-CHOH, compared to a purely aqueous reaction system which gave 98.7% yield and >99% ee in 9 hours . Moreover, a water-octanol biphasic reaction system was built, and adding 20% octanol as a substrate reservoir resulted in a 98% yield, >99% ee, and 4.08 mmol L-1 h-1 g-1 (wet cell weight) space-time yield .

Catalytic Hydrogenation

In preparing (3R, 5S)-3,5,6-trihydroxy-butylacetic acid tert-butyl ester, [(R)-BINAP] catalytic hydrogenation can be used . The carbonyl on the No. 3 carbon of catalytic hydrogenation of [(R)-BINAP] can achieve a single-step productive rate of over 90%, with a d,e value of 99% .

Scientific Research Applications

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its use as a precursor for HMG-CoA reductase inhibitors, the compound undergoes enzymatic transformations that lead to the inhibition of the HMG-CoA reductase enzyme. This inhibition results in the reduction of cholesterol synthesis in the liver, thereby lowering blood cholesterol levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate vary in substituents, protective groups, and synthetic routes, impacting their applications in pharmaceutical manufacturing. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name Structure Modifications Synthesis Method Application Yield/ee Key References
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Chloro, dihydroxy, tert-butyl ester Biocatalytic reduction (KREDs/ADHs) Atorvastatin intermediate >95% yield, >99% ee
Tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate (A7) Cyano substituent at C6 Halohydrin dehydrogenase (HheC mutants) Precursor to atorvastatin intermediate A8 85% yield, >99% ee
Tert-butyl (3R)-3,5-O-isopropylidene-3,5-dihydroxyhexanoate Isopropylidene-protected diol Chemical (Narasaka–Prasad reduction) Statin building block 70–80% yield, 90–95% ee
Ethyl (R)-3-hydroxybutyrate derivatives Halogens (Cl, Br) or CF3 at C4 KRED-catalyzed asymmetric reduction Chiral alcohol intermediates 80–90% yield, >99% ee
Tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (A8) Cyanomethyl, dioxane ring Multistep chemoenzymatic synthesis Direct atorvastatin precursor 50–60% yield (alkaline route)

Key Comparative Insights

Synthetic Efficiency :

  • The target compound’s biocatalytic synthesis outperforms chemical routes in sustainability and stereoselectivity. For example, enzymatic reduction avoids harsh conditions (e.g., −78°C with LDA in A8 synthesis) and minimizes byproducts .
  • Cofactor recycling systems (e.g., glucose dehydrogenase coupling) and enzyme immobilization (e.g., co-immobilized carbonyl reductase/NADPH) enhance volumetric productivity up to 1.5 kg·L⁻¹·d⁻¹ .

Structural Flexibility: Protective groups: The isopropylidene-protected analog (Table 1, row 3) simplifies handling during multistep syntheses but requires additional deprotection steps, lowering overall efficiency . Functional groups: Cyano derivatives (A7) enable downstream C–C bond formation but face enzymatic activity challenges, necessitating protein engineering (e.g., HheC V84G/W86F mutant for 15-fold activity boost) .

Industrial Viability: Biphasic systems (water–octanol) for the target compound achieve substrate concentrations up to 500 g·L⁻¹, critical for cost-effective scale-up . Chemical routes for A8 suffer from low yields (<50%) due to ester hydrolysis under alkaline conditions, whereas enzymatic cyanation (A7 synthesis) operates at neutral pH, preserving substrate integrity .

Environmental Impact :

  • Biocatalytic processes align with green chemistry metrics (e.g., PMI < 10 vs. >30 for chemical routes), reducing solvent waste and energy consumption .

Biological Activity

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate (CAS Number: 325471-28-1) is a chiral compound that serves as an important intermediate in the synthesis of pharmaceuticals, particularly statins such as rosuvastatin. This article delves into its biological activity, synthesis processes, and relevant case studies.

  • Molecular Formula : C10H19ClO4
  • Molecular Weight : 238.71 g/mol
  • IUPAC Name : this compound
  • SMILES : ClCC@@HCC@HCC(OC(C)(C)C)=O

Biological Significance

This compound exhibits biological activities primarily related to its role as a precursor in the synthesis of statins. Statins are known for their ability to lower cholesterol levels and provide cardiovascular benefits. The compound's structure allows it to interact with biological systems effectively.

The compound is involved in enzymatic reactions that convert it into more active forms. For instance, it can be reduced by carbonyl reductases in the presence of cofactors like NADPH to yield biologically active derivatives. This process is crucial for the synthesis of rosuvastatin, which is used to manage dyslipidemia and reduce cardiovascular risk factors .

Synthesis and Production

The production of this compound has been optimized through various biotechnological methods:

  • Enzymatic Reduction : Utilizing carbonyl reductases coupled with glucose dehydrogenase has shown high space-time yields and enantioselectivity .
  • Green Chemistry Approaches : Recent advancements focus on eco-friendly methods that minimize waste and enhance safety during synthesis .

Case Study 1: Enzymatic Production

A study demonstrated the use of a specific enzyme from Candida magnoliae for the enantioselective reduction of hydroxy ketones to produce chiral alcohols like this compound. The reaction conditions were optimized for maximum yield and purity .

Case Study 2: Pharmacological Activity

Research has indicated that derivatives of this compound exhibit significant inhibition of HMG-CoA reductase, the target enzyme for statins. This inhibition leads to decreased cholesterol biosynthesis and increased clearance of LDL cholesterol from the bloodstream .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundPrecursor for rosuvastatin synthesis
RosuvastatinHMG-CoA reductase inhibitor
Other Statin PrecursorsCholesterol-lowering effects

Q & A

Basic Research Question

  • Chiral HPLC : Using columns like Chiralpak AD-H to resolve diastereomers (ee >99% confirmed) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Diastereomeric ratios (e.g., syn/anti = 4:1) are determined by integrating hydroxy proton signals .
  • Mass spectrometry : Validates molecular weight and detects byproducts (e.g., ODFA formation under acidic conditions) .

How are substrate inhibition and enzyme inactivation managed during scale-up?

Advanced Research Question

  • Continuous fed-batch systems : Gradual substrate addition avoids inhibition .
  • Immobilization : Celite-polyethyleneimine (PEI)-glutaraldehyde matrices improve enzyme stability, enabling 1.8 kg L⁻¹ d⁻¹ productivity .
  • Process optimization : Adjusting pH (6.5–7.0) and temperature (30–35°C) minimizes byproduct formation .

How can contradictory space-time yield data across studies be resolved?

Advanced Research Question
Discrepancies (e.g., 542 vs. 753 mmol L⁻¹ h⁻¹ g⁻¹) arise from:

  • Biocatalyst variants : Mutagenesis (e.g., RtSCR9-Ile144Lys) significantly boosts activity .
  • Reaction media : Biphasic systems vs. aqueous solutions impact substrate accessibility .
  • Cofactor loading : Higher NADPH concentrations (0.2–0.5 mM) accelerate turnover .

What precursors are used in chemoenzymatic synthesis routes?

Basic Research Question

  • tert-Butyl 6-chloro-3,5-dioxohexanoate*: Reduced asymmetrically by carbonyl reductases .
  • Ethyl 4-chloro-3-hydroxybutanoate : Synthesized via Candida parapsilosis-catalyzed resolution (98% ee) .

How is enzyme thermostability engineered for industrial processes?

Advanced Research Question

  • Rational design : Introducing Pro residues or disulfide bonds (e.g., KmAKR-Y295W variant) increases melting temperature (Tm) by 8°C .
  • Computational tools : Rosetta-based algorithms predict stabilizing mutations (e.g., LbCR variants with 99.5% de at 45°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.